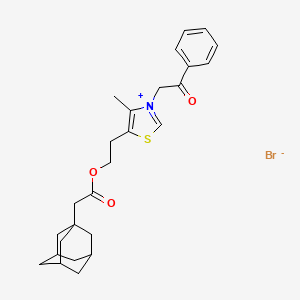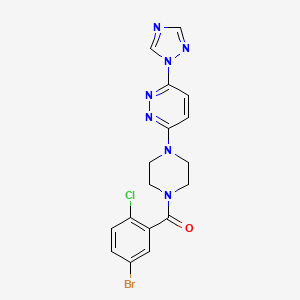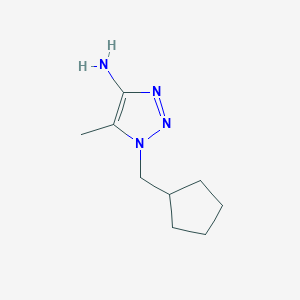
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound featuring a distinctive molecular structure. It is of significant interest in various scientific fields due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:
Starting Materials: : The synthesis begins with 3-(methylthio)aniline and 4-phenylpiperazine as the primary reactants.
Intermediate Formation: : These reactants undergo acylation to form an intermediate.
Oxalamide Bond Formation: : The intermediate is then treated with oxalyl chloride under controlled conditions to form the final oxalamide structure.
Purification: : The compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial synthesis may involve:
Batch Reactors: : Scaling up the reaction in batch reactors with precise temperature and pressure control.
Continuous Flow Reactors: : For high efficiency and consistency in production, continuous flow reactors may be employed.
Purification Processes: : High-performance liquid chromatography (HPLC) is commonly used to ensure purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: : Reduction reactions can occur, typically using reducing agents like lithium aluminum hydride.
Substitution: : N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can participate in substitution reactions, wherein functional groups are replaced.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The products depend on the reaction type. For example:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Various substituted oxalamide derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysts: : This compound can act as a ligand in catalytic reactions.
Synthesis: : It is a valuable intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Used in studies to inhibit specific enzymes.
Receptor Binding: : Research on its binding affinity to certain biological receptors.
Medicine
Pharmaceuticals: : Potential for development into therapeutic agents.
Drug Design: : Used in structure-activity relationship (SAR) studies.
Industry
Materials Science: : Applications in the development of new materials.
Chemical Sensors: : Utilized in the design of sensors for detecting specific substances.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action for N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves interaction with biological macromolecules such as enzymes and receptors. It may:
Inhibit Enzymatic Activity: : By binding to the active site of enzymes.
Receptor Modulation: : By binding to receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Phenyl-N2-ethyl-oxalamide
N1-(3-chlorophenyl)-N2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
N1-(3-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Highlighting Uniqueness
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide distinguishes itself with the presence of a methylthio group, contributing to its unique chemical properties and biological activities. It offers different binding affinities and reaction pathways compared to its counterparts.
Feel free to dive into any section deeper or ask for more details on specific parts!
Propriétés
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-9-5-6-17(16-19)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUEUJAHBCSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2940133.png)
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)

![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)





